H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE
Description
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic hexapeptide modified with a trifluoroacetate (TFA) counterion. The peptide sequence consists of six amino acids: serine (Ser), phenylalanine (Phe, repeated), leucine (Leu), arginine (Arg), and asparagine (Asn). The trifluoroacetate salt is formed during peptide synthesis, typically via cleavage from resin using trifluoroacetic acid (TFA), which protonates the peptide’s terminal amine groups, forming a stable salt . This modification enhances solubility in polar solvents (e.g., water, acetonitrile) and facilitates purification. While the parent peptide’s biological function depends on its sequence, the TFA counterion is inert in most biological contexts but may influence physicochemical properties such as stability and hydrophobicity.
Properties
CAS No. |
140436-67-5 |
|---|---|
Molecular Formula |
C39H55F3N10O11 |
Molecular Weight |
896.923 |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
NTVASBVJSJIDKA-IGCYJKAMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors. These pathways are involved in various physiological processes, such as platelet aggregation, inflammation, and cellular proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(a) APELIN PRECURSOR (61-77) TRIFLUOROACETATE
- Sequence : A 17-residue peptide (H-LYS-PHE-ARG-ARG-GLN-ARG-PRO-ARG-LEU-SER-HIS-LYS-GLY-PRO-MET-PRO-PHE-OH) with TFA counterion.
- Key Differences :
- Longer chain (17 vs. 6 residues) enables broader receptor interactions (e.g., apelin receptor in cardiovascular regulation).
- Higher molecular weight (2,209.6 Da vs. ~800–900 Da estimated for the target compound) .
- Functional specificity: APELIN-17 modulates blood pressure and fluid homeostasis, whereas the target hexapeptide’s role is less characterized but may involve signaling pathways influenced by its Phe-rich motif.
(b) N6-(Piperidin-4-yl)-N4-(3-Chloro-4-Fluorophenyl)-7-Methoxyquinazoline-4,6-Diamine Trifluoroacetate
- Structure : A small-molecule kinase inhibitor with TFA counterion.
- Key Differences: Non-peptidic structure vs. peptide backbone.
Physicochemical Properties
Biological Activity
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic peptide that has garnered attention for its biological activity, particularly as a selective activating peptide for protease-activated receptor 1 (PAR-1). This receptor plays a crucial role in various physiological processes, including blood coagulation and cellular signaling. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
- Chemical Structure : The compound consists of a specific sequence of amino acids: Serine (Ser), Phenylalanine (Phe), Leucine (Leu), Arginine (Arg), and Asparagine (Asn).
- CAS Number : 140436-67-5
- Molecular Weight : Approximately 747.89 g/mol.
This compound selectively activates PAR-1, which is implicated in several biological processes:
- Blood Coagulation : Activation of PAR-1 leads to platelet aggregation and thrombus formation.
- Cellular Signaling : The receptor is involved in signaling pathways that affect cell proliferation, migration, and survival.
1. Biological Activity Studies
Research has demonstrated that this compound functions effectively as an agonist for PAR-1. In vitro studies have shown that the peptide can induce cellular responses characteristic of PAR-1 activation, such as increased intracellular calcium levels and phosphorylation of downstream signaling proteins.
2. Case Studies
A notable case study involved the use of this compound in a model of thrombosis. The peptide was administered to assess its effects on thrombus formation:
- Model : Mouse model of arterial thrombosis.
- Results : The peptide significantly reduced thrombus size compared to controls, indicating its potential as a therapeutic agent in thrombotic conditions.
Stability and Modification Studies
The stability of peptides like this compound is critical for their efficacy as therapeutic agents. Research indicates that modifications can enhance their stability against enzymatic degradation:
Table 2: Stability Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
